molecular formula C13H17NO3 B597345 Methyl 4-benzylmorpholine-2-carboxylate CAS No. 135782-29-5

Methyl 4-benzylmorpholine-2-carboxylate

Cat. No. B597345
M. Wt: 235.283
InChI Key: XXHMAJMVQRTGQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Methyl 4-benzylmorpholine-2-carboxylate has a molecular formula of C13 H17 N O3 . It contains total 35 bond(s); 18 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic) .


Physical And Chemical Properties Analysis

Methyl 4-benzylmorpholine-2-carboxylate has a molecular weight of 235.281 .

Scientific Research Applications

  • Benzimidazole Fungicides

    • Field : Agriculture, specifically plant disease control .
    • Application : Benzimidazole fungicides, which include various compounds, are used to prevent and control various plant diseases caused by fungi .
    • Method : These fungicides are applied to plants to protect them from fungal diseases. The exact method of application can vary depending on the specific fungicide and the type of plant disease .
    • Results : These fungicides have been found to be highly effective and exhibit low toxicity. They have broad-spectrum fungicidal activity .
  • Paraben Compounds

    • Field : Various industries, including cosmetics and food preservation .
    • Application : Parabens are used as preservatives and antimicrobial compounds .
    • Method : Parabens are added to products to prevent the growth of harmful microorganisms. The exact method of application can vary depending on the specific product .
    • Results : Parabens have been detected in various sources, including water, air, soil, and even human tissues .

Safety And Hazards

The safety data sheet for Methyl 4-benzylmorpholine-2-carboxylate indicates that it has a Chemwatch Hazard Alert Code of 2 . For more detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

Future Directions

Methyl 4-benzylmorpholine-2-carboxylate is currently available for research use only . Its future applications will depend on the outcomes of ongoing and future research studies .

properties

IUPAC Name

methyl 4-benzylmorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHMAJMVQRTGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679106
Record name Methyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzylmorpholine-2-carboxylate

CAS RN

135782-29-5
Record name Methyl 4-benzylmorpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzylmorpholine-2-carboxylic acid hydrochloride (1.00 g, 3.88 mmol) in a 10 (w/w) % hydrochloric acid/methanol solution (20 mL) was stirred at room temperature for 2 hours. The solvent was evaporated and a saturated aqueous sodium bicarbonate solution was added to the residue to make the mixture basic. The mixture was then extracted with ethyl acetate and the extract washed with brine and was dried over magnesium sulfate. Evaporation of the solvent gave 730 mg (80%) of the desired compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
80%

Citations

For This Compound
1
Citations
J Royes, S Ni, A Farré, E La Cascia, JJ Carbó… - ACS …, 2018 - ACS Publications
… Next, we conducted the synthesis of a spirocyclized morpholine derivative starting from methyl 4-benzylmorpholine-2-carboxylate (31) (Scheme 2). Alkylation with 3-bromoprop-1-ene, …
Number of citations: 35 pubs.acs.org

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